molecular formula C20H15F4NO3S B2772908 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone CAS No. 189501-17-5

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone

Cat. No.: B2772908
CAS No.: 189501-17-5
M. Wt: 425.4
InChI Key: DITSXUUEJDNZAX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C20H15F4NO3S and its molecular weight is 425.4. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagents

Research on compounds similar to 2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone demonstrates their potential as electrophilic trifluoromethylthiolation reagents. For instance, diazo-triflone, a related compound, has been utilized for the synthesis of β-lactam triflones and as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This illustrates the compound's utility in transforming various substrates like enamines, indoles, and pyrroles into their corresponding trifluoromethylthio compounds in good to high yields (Huang et al., 2016).

Synthesis of Fluorinated Benzophenones

The synthesis of fluorinated benzophenones and related compounds, which are crucial in developing photostable and spectroscopically superior fluorophores, could benefit from the chemistry of this compound. A study by Woydziak et al. (2012) describes the use of hexafluorobenzophenone, synthesized through related methodologies, as a precursor in nucleophilic aromatic substitution reactions. This approach enables the synthesis of various fluorinated fluorophores, indicating the compound's potential in creating novel fluorinated materials with enhanced photostability and spectroscopic properties (Woydziak et al., 2012).

Advanced Polymer Materials

The structural features of this compound suggest its applicability in the synthesis of advanced polymer materials. For example, novel arylene ether polymers with high glass-transition temperatures and excellent solubility in organic solvents have been synthesized using related trifluoromethyl-activated monomers. These polymers demonstrate significant potential for applications requiring high thermal stability and optical transparency, such as in advanced electronics and optical materials (Huang et al., 2007).

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4NO3S/c1-12-17(19(26)20(22,23)24)11-18(25(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)29(2,27)28/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITSXUUEJDNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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